molecular formula C23H19N3O2 B11309678 2-methyl-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide

2-methyl-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide

Cat. No.: B11309678
M. Wt: 369.4 g/mol
InChI Key: STODZHZQTXMUTR-UHFFFAOYSA-N
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Description

2-methyl-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core, substituted with a 2-methyl group and a 1,2,4-oxadiazole ring, which is further substituted with a 4-methylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-methyl-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide involves several steps. One common synthetic route starts with the preparation of the 1,2,4-oxadiazole ring. This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The resulting 1,2,4-oxadiazole intermediate is then coupled with a substituted benzoyl chloride in the presence of a base, such as triethylamine, to form the final benzamide product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

2-methyl-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide core or the oxadiazole ring.

    Hydrolysis: Under acidic or basic conditions, the amide bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-methyl-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methyl-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

2-methyl-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

2-methyl-N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide

InChI

InChI=1S/C23H19N3O2/c1-15-11-13-17(14-12-15)21-25-23(28-26-21)19-9-5-6-10-20(19)24-22(27)18-8-4-3-7-16(18)2/h3-14H,1-2H3,(H,24,27)

InChI Key

STODZHZQTXMUTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC=CC=C4C

Origin of Product

United States

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